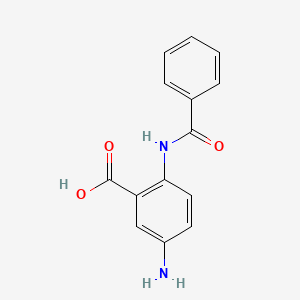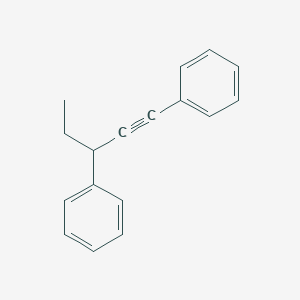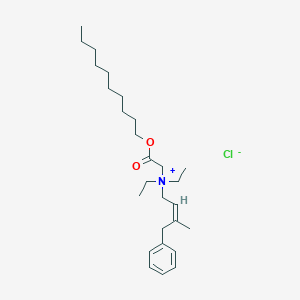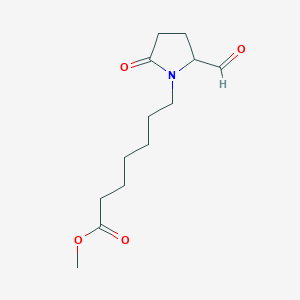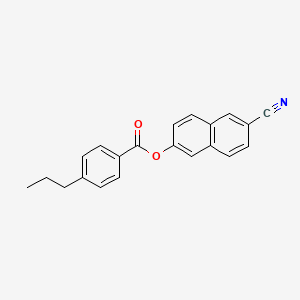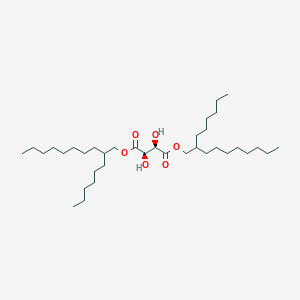
bis(2-hexyldecyl) (2R,3R)-2,3-dihydroxybutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-hexyldecyl) (2R,3R)-2,3-dihydroxybutanedioate:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-hexyldecyl) (2R,3R)-2,3-dihydroxybutanedioate typically involves the esterification of butanedioic acid with 2-hexyldecanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bonds, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, industrial production may incorporate purification techniques such as chromatography to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis(2-hexyldecyl) (2R,3R)-2,3-dihydroxybutanedioate can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, resulting in the formation of new esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Applications De Recherche Scientifique
Chemistry: Bis(2-hexyldecyl) (2R,3R)-2,3-dihydroxybutanedioate is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a model molecule to study esterification and hydrolysis reactions. It may also serve as a substrate in enzymatic studies to investigate the activity of esterases and lipases.
Medicine: The compound’s potential as a drug delivery agent is being explored, particularly in the formulation of lipid nanoparticles for targeted drug delivery. Its biocompatibility and ability to form stable complexes with therapeutic agents make it a promising candidate for medical applications.
Industry: In the industrial sector, this compound is used as a plasticizer in the production of polymers and resins. Its ability to enhance the flexibility and durability of materials makes it valuable in the manufacturing of plastics and coatings.
Mécanisme D'action
The mechanism of action of bis(2-hexyldecyl) (2R,3R)-2,3-dihydroxybutanedioate involves its interaction with molecular targets such as enzymes and receptors. In drug delivery applications, the compound forms stable complexes with therapeutic agents, facilitating their transport and release at the target site. The hydroxyl groups in the molecule can participate in hydrogen bonding, enhancing the compound’s binding affinity to biological targets.
Comparaison Avec Des Composés Similaires
Bis(2-ethylhexyl) (2R,3R)-2,3-dihydroxybutanedioate: Similar structure but with shorter alkyl chains.
Bis(2-octyldodecyl) (2R,3R)-2,3-dihydroxybutanedioate: Similar structure but with longer alkyl chains.
Uniqueness: Bis(2-hexyldecyl) (2R,3R)-2,3-dihydroxybutanedioate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. The balance between hydrophobicity and hydrophilicity in this compound makes it particularly suitable for applications in drug delivery and material science.
Propriétés
Numéro CAS |
58200-65-0 |
|---|---|
Formule moléculaire |
C36H70O6 |
Poids moléculaire |
598.9 g/mol |
Nom IUPAC |
bis(2-hexyldecyl) (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C36H70O6/c1-5-9-13-17-19-23-27-31(25-21-15-11-7-3)29-41-35(39)33(37)34(38)36(40)42-30-32(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h31-34,37-38H,5-30H2,1-4H3/t31?,32?,33-,34-/m1/s1 |
Clé InChI |
SRQWVWYKJRESRH-GCKWNZSXSA-N |
SMILES isomérique |
CCCCCCCCC(CCCCCC)COC(=O)[C@@H]([C@H](C(=O)OCC(CCCCCC)CCCCCCCC)O)O |
SMILES canonique |
CCCCCCCCC(CCCCCC)COC(=O)C(C(C(=O)OCC(CCCCCC)CCCCCCCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


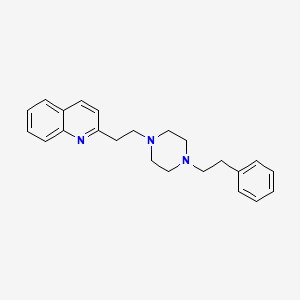
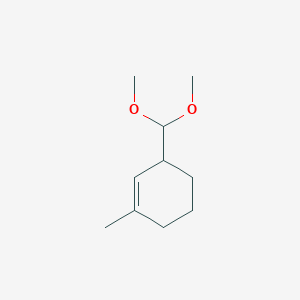
![N-[(2,4-Dichlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14613086.png)
![but-2-enedioic acid;3,5,6,8-tetrahydro-2H-imidazo[2,1-c][1,4]oxazine](/img/structure/B14613100.png)
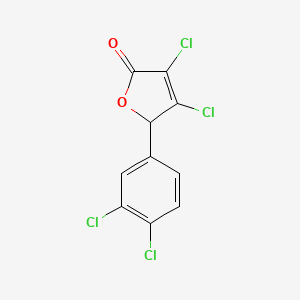
![Triphenyl[(triphenyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride](/img/structure/B14613105.png)

